N'-(3-chloropyrazin-2-yl)acetohydrazide
Description
N'-(3-Chloropyrazin-2-yl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a pyrazine ring substituted with a chlorine atom at the 3-position. Acetohydrazides are a class of compounds featuring a hydrazide group (-NH-NH₂) linked to an acetyl moiety, often modified with aromatic or heterocyclic substituents to enhance biological activity. While direct studies on this compound are absent in the provided literature, structurally analogous compounds demonstrate diverse pharmacological properties, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N'-(3-chloropyrazin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O/c1-4(12)10-11-6-5(7)8-2-3-9-6/h2-3H,1H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSPXKKSGSUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloropyrazin-2-yl)acetohydrazide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for N’-(3-chloropyrazin-2-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: N’-(3-chloropyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
N’-(3-chloropyrazin-2-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’-(3-chloropyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Anti-Inflammatory Activity
Acetohydrazides with chlorinated aryl substituents exhibit notable anti-inflammatory effects. For example:
- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) reduced carrageenan-induced edema by 45% in rats, outperforming diclofenac in potency .
- Compound 4f [(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide] suppressed TNF-α production by 55.8% and showed anti-hyperalgesic effects comparable to SB-203580, a p38 MAPK inhibitor .
The position of chlorine (e.g., 4-chlorobenzylidene vs. 3-chloropyrazine) may alter bioavailability and target affinity. Pyrazine rings, being electron-deficient, could enhance interactions with kinases or inflammatory mediators, though this remains speculative without direct data.
Antimicrobial Activity
Chlorine substitution and heterocyclic appendages significantly improve antimicrobial activity:
- 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N'-(arylmethylidene)acetohydrazides (e.g., compounds 7, 13, 15, 20) demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin .
- N'-[Arylidene]-2-(5-Phenyl-1H-tetrazol-1-yl)acetohydrazides (3b, 3c, 3i) showed potent antifungal activity against Candida albicans .
The 3-chloropyrazine group, if present, might enhance membrane permeability or disrupt microbial enzymes, similar to benzimidazole or triazole moieties in the above examples.
Anticancer and Kinase-Inhibitory Activity
While N'-(3-chloropyrazin-2-yl)acetohydrazide itself is unstudied, related compounds highlight structural trends:
- 2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides (e.g., 4d, 4e, 4h) exhibited selective cytotoxicity against glioma (C6), lung (A549), and colorectal (HT-29) cancer cell lines, with IC₅₀ values <50 µM .
Pyrazine-based acetohydrazides could theoretically target kinases like EGFR or MAPK, but chlorine positioning and ring electronics would dictate efficacy.
Structural and Functional Data Tables
Critical Analysis and Limitations
Structural Variability : The absence of direct data on this compound necessitates extrapolation from analogs. Chlorine at the pyrazine 3-position may confer distinct steric effects compared to 4-chlorobenzylidene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
